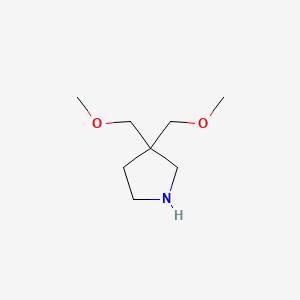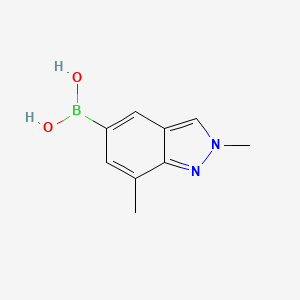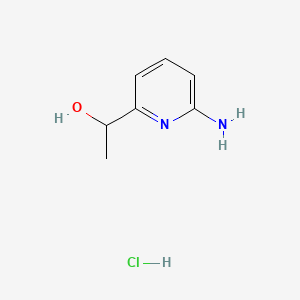
tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is particularly notable for its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate typically involves the reaction of phenylglycinol with tert-butyl chloroformate in the presence of an auxiliary catalyst such as dimethylamine. The reaction proceeds under mild conditions and the product is purified by crystallization or column chromatography .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
化学反応の分析
Types of Reactions: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various carbamate derivatives.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of polypeptides due to its ability to protect amino groups .
Biology and Medicine: The compound is used in drug research for the synthesis of peptide-based drugs. Its protecting group (Boc group) allows for selective modification of amino groups, making it valuable in the development of pharmaceuticals .
Industry: In the industrial sector, the compound is used in the production of various organic compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules used in different applications .
作用機序
The mechanism of action of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate involves its ability to protect amino groups during chemical reactions. The Boc group in its structure prevents unwanted reactions at the amino site, allowing for selective modifications. This protection is crucial in peptide synthesis and drug development .
類似化合物との比較
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbanilate
Uniqueness: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate is unique due to its specific structure that includes a phenylethyl group and a carbamoyl group. This structure provides it with distinct chemical properties and reactivity, making it particularly useful in selective amino group protection and peptide synthesis .
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
tert-butyl N-(3-amino-3-oxo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(9-12(15)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18) |
InChIキー |
NAEORAQHOXGYSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
amine hydrochloride](/img/structure/B13468326.png)




![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)
